Cas no 97640-17-0 (methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate)
methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- MFCD09904823
- RORSGSORXUSZGW-UHFFFAOYSA-N
- 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid methyl ester
- DTXSID801250042
- AKOS006313037
- SY352034
- Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate
- methyl 1H-imidazo[4,5-b]pyridine-2-carboxylate
- 97640-17-0
- SCHEMBL3368051
- methyl1H-imidazo[4,5-b]pyridine-2-carboxylate
- F89962
- 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, methyl ester
- methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate
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- Inchi: 1S/C8H7N3O2/c1-13-8(12)7-10-5-3-2-4-9-6(5)11-7/h2-4H,1H3,(H,9,10,11)
- InChI Key: RORSGSORXUSZGW-UHFFFAOYSA-N
- SMILES: C12NC(C(OC)=O)=NC1=CC=CN=2
Computed Properties
- Exact Mass: 177.053826475g/mol
- Monoisotopic Mass: 177.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 67.9Ų
methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM390419-500mg |
methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate |
97640-17-0 | 95%+ | 500mg |
$458 | 2023-01-07 | |
| Chemenu | CM390419-1g |
methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate |
97640-17-0 | 95%+ | 1g |
$573 | 2023-01-07 | |
| TRC | I707043-10mg |
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid methyl ester |
97640-17-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I707043-50mg |
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid methyl ester |
97640-17-0 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | I707043-100mg |
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid methyl ester |
97640-17-0 | 100mg |
$ 275.00 | 2022-06-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3507-100MG |
methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate |
97640-17-0 | 97% | 100MG |
¥ 963.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3507-250MG |
methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate |
97640-17-0 | 97% | 250MG |
¥ 1,537.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3507-500MG |
methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate |
97640-17-0 | 97% | 500MG |
¥ 2,560.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3507-1G |
methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate |
97640-17-0 | 97% | 1g |
¥ 3,841.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3507-5G |
methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate |
97640-17-0 | 97% | 5g |
¥ 11,523.00 | 2023-04-12 |
methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate Suppliers
methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate
Introduction to Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate (CAS No. 97640-17-0)
Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate, a compound with the chemical identifier CAS No. 97640-17-0, is a significant molecule in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the imidazopyridine class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structure of this compound features a fused imidazole and pyridine ring system, which is a common motif in many bioactive molecules.
The methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate molecule exhibits remarkable chemical properties that make it a valuable scaffold for drug discovery. The presence of the carboxylate group at the 2-position and the methyl ester functionality at the 3-position contributes to its reactivity and versatility in synthetic chemistry. These structural features allow for further derivatization, enabling researchers to modify its pharmacological profile to target specific biological pathways.
In recent years, there has been growing interest in imidazopyridines due to their demonstrated efficacy in various preclinical studies. One of the most compelling aspects of this class of compounds is their ability to interact with multiple targets, making them promising candidates for multitarget drug discovery. The methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate has shown particular promise in inhibiting enzymes involved in cancer progression and inflammation.
Recent research has highlighted the potential of imidazopyridines as inhibitors of kinases, which are key enzymes in many signaling pathways implicated in diseases such as cancer and autoimmune disorders. Studies have demonstrated that derivatives of imidazopyridine can selectively inhibit specific kinases, thereby reducing side effects associated with non-selective inhibitors. The methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate has been investigated for its ability to modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
The synthesis of methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The formation of the imidazopyridine core typically involves condensation reactions between appropriate precursors under acidic or basic catalysis. The introduction of the carboxylate and methyl ester groups follows established synthetic protocols, ensuring high yield and purity.
The pharmacological evaluation of methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate affinity for certain kinases, suggesting its potential as a lead compound for further development. Additionally, it has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in cell culture models.
The potential therapeutic applications of methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate extend beyond oncology and inflammation. Emerging evidence suggests that this compound may also have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of imidazopyridines to cross the blood-brain barrier is particularly advantageous for central nervous system (CNS) drug development.
The structural flexibility of methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate allows for the development of novel analogs with enhanced pharmacokinetic profiles. Researchers are exploring various modifications to optimize solubility, bioavailability, and metabolic stability. These efforts are crucial for translating preclinical findings into effective clinical treatments.
In conclusion, methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate (CAS No. 97640-17-0) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for drug discovery. As research continues to uncover new therapeutic applications, this compound is poised to play a vital role in developing innovative treatments for various diseases.
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